molecular formula C9H13N3O4 B583196 2'-Deoxy Cytidine-5,6-d2 CAS No. 1186526-91-9

2'-Deoxy Cytidine-5,6-d2

Cat. No.: B583196
CAS No.: 1186526-91-9
M. Wt: 229.232
InChI Key: CKTSBUTUHBMZGZ-AQAQJVFASA-N
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Description

Historical Context and Development

The development of deuterated nucleosides, including this compound, emerged from the broader field of isotopic labeling that began gaining momentum in the mid-20th century as researchers sought better tools for studying biological molecules. The historical foundation for this work can be traced to early investigations into nucleoside analogs and their potential applications in understanding DNA structure and function. Initial efforts in deuterium labeling of nucleosides focused primarily on sugar modifications, as demonstrated by pioneering work on enzymatic synthesis of 2'-deoxynucleoside-2',2'-d2 compounds in the 1980s. These early studies established the fundamental principles of deuterium incorporation into nucleoside structures and demonstrated the feasibility of maintaining biological activity while introducing isotopic labels.

The specific development of base-deuterated nucleosides represented a significant advancement in the field, as researchers recognized the need for more precise labeling strategies that could provide detailed structural information about base-pairing interactions and conformational dynamics. The synthesis of base-deuterated compounds like 2'-deoxy-2-deuteroadenosine and 2'-deoxy-8-deuteroadenosine in the early 2000s provided important precedents for the development of cytidine analogs. These pioneering studies demonstrated four-step synthesis procedures that could achieve deuterium incorporation with reasonable yields, typically around 38 percent overall yield, while maintaining the structural integrity necessary for incorporation into DNA.

The evolution toward cytidine-specific deuteration, particularly at the 5,6-positions, reflected growing understanding of the importance of these specific sites in nucleic acid chemistry and physics. Researchers recognized that the 5,6-double bond region of pyrimidines represents a critical site for various chemical modifications and interactions, making deuterium substitution at these positions particularly informative for structural studies. The commercial availability of this compound through specialized suppliers represents the culmination of decades of synthetic chemistry development and quality control refinement. This accessibility has enabled widespread adoption of the compound in research laboratories, facilitating numerous investigations into nucleic acid structure, dynamics, and function.

Significance as a Stable Isotope Labeled Nucleoside

The significance of this compound as a stable isotope-labeled nucleoside extends far beyond its role as a simple analytical standard, encompassing fundamental contributions to our understanding of nucleic acid chemistry and molecular interactions. Stable isotope labeling with deuterium offers several distinct advantages over other labeling strategies, particularly in terms of chemical stability, minimal perturbation of biological activity, and compatibility with various analytical techniques. Unlike radioactive isotopes that undergo spontaneous decay and present safety concerns, deuterium provides a permanent, non-radioactive label that maintains its isotopic signature indefinitely under normal conditions. This stability makes deuterated compounds particularly valuable for long-term studies and experiments requiring extended observation periods.

The strategic placement of deuterium atoms at the 5,6-positions of the cytosine base provides researchers with unique insights into base-specific interactions and conformational changes that occur during various biological processes. These positions are particularly important because they represent sites of potential chemical modification and are involved in critical hydrogen bonding patterns that stabilize nucleic acid structures. The deuterium substitution at these positions enables researchers to monitor specific aspects of base behavior through nuclear magnetic resonance spectroscopy and other analytical techniques that can distinguish between protium and deuterium. This capability has proven invaluable for studies of DNA-protein interactions, where understanding the precise nature of base contacts is essential for elucidating binding mechanisms.

The enhanced detection sensitivity provided by stable isotope labeling represents another significant advantage of this compound in research applications. The incorporation of deuterium creates unique isotopic signatures that can be easily distinguished from unlabeled counterparts using mass spectrometry and other analytical methods. This enhanced sensitivity enables precise quantification and tracking of labeled molecules even at very low concentrations, making it possible to conduct experiments that would be impossible with unlabeled compounds. The ability to accurately measure trace amounts of nucleic acids has proven especially valuable in experiments involving cellular uptake studies, metabolic pathway investigations, and pharmacokinetic analyses where precise quantification is critical.

Current Research Landscape

The current research landscape surrounding this compound and related deuterated nucleosides reflects a diverse array of applications spanning multiple disciplines within molecular biology and biochemistry. Contemporary research has increasingly focused on leveraging the unique properties of deuterated nucleosides for advanced structural studies, particularly in the context of nuclear magnetic resonance spectroscopy applications. Researchers have developed sophisticated protocols for incorporating deuterated nucleotides into larger nucleic acid constructs, enabling detailed analysis of RNA and DNA structure and dynamics under physiologically relevant conditions. These studies have revealed important insights into the flexibility and conformational behavior of nucleic acids that were previously inaccessible using conventional analytical approaches.

One particularly active area of research involves the use of deuterated nucleosides in studying nucleic acid-protein interactions, where the isotopic labeling provides crucial information about contact points and binding dynamics. Recent investigations have demonstrated the value of specifically deuterated nucleotides in characterizing enzyme-substrate interactions, particularly for DNA polymerases and other nucleic acid processing enzymes. These studies have revealed novel insights into the mechanisms by which enzymes recognize and process modified nucleotides, contributing to our understanding of DNA repair, replication, and modification processes. The ability to monitor specific base positions during enzymatic reactions has proven particularly valuable for understanding the structural requirements for substrate recognition and catalytic activity.

Current synthetic approaches for deuterated nucleotides have evolved to include both chemical and enzymatic methods, each offering distinct advantages for specific applications. Enzymatic synthesis methods have gained particular attention due to their ability to produce milligram quantities of specifically deuterated nucleoside triphosphates suitable for RNA synthesis applications. These methods utilize commercially available deuterated starting materials and established enzymatic pathways to achieve high yields of isotopically pure products. The development of improved purification techniques, including boronate affinity chromatography and ion-exchange methods, has enhanced the accessibility and quality of deuterated nucleotides for research applications.

Research Application Analytical Technique Key Advantages Representative Studies
Structural Biology Nuclear Magnetic Resonance Enhanced spectral resolution RNA structure determination
Enzyme Kinetics Mass Spectrometry Precise quantification DNA polymerase studies
Drug Development High-Performance Liquid Chromatography Metabolic tracking Nucleoside analog evaluation
Chemical Biology Isotope Ratio Analysis Pathway elucidation Nucleotide metabolism

The pharmaceutical and biotechnology industries have also recognized the value of deuterated nucleosides for drug development and metabolic studies, leading to increased demand for high-quality isotopically labeled compounds. Current research in this area focuses on understanding how deuterium substitution affects drug metabolism, clearance, and biological activity. These investigations have revealed that deuteration can significantly alter pharmacokinetic profiles, often through modifications in metabolic pathways that reduce toxicity or enhance therapeutic efficacy. The success of deuterated drugs in clinical applications has stimulated further interest in developing new deuterated nucleoside analogs for therapeutic applications.

Properties

CAS No.

1186526-91-9

Molecular Formula

C9H13N3O4

Molecular Weight

229.232

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D

InChI Key

CKTSBUTUHBMZGZ-AQAQJVFASA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Synonyms

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2;  4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2;  Cytosine Deoxyribonucleoside-d2;  Cytosine Deoxyriboside-d2;  Deoxycytidine-d2;  Deoxyribose Cytidine-d2; 

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Catalytic Deuteration

ParameterOptimal RangeImpact on Yield
Temperature10–15°CPrevents decomposition
Reaction Time6–8 hoursMaximizes deuteration
Catalyst Loading5% Pd/C (w/w)Balances activity/cost
pH7.0–7.4Stabilizes nucleoside

Purification and Characterization

Post-synthesis purification is critical due to the presence of isotopic isomers and residual catalysts. Reverse-phase HPLC with UV detection at 270 nm is the standard method, achieving baseline separation of this compound from unlabeled analogs. Mass spectrometry (MS) confirms deuterium incorporation, with molecular ion peaks at m/z 229.23 (C9_9D2_2H11_{11}N3_3O4+_4^+) and isotopic purity >98%. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure, with characteristic shifts at δ 5.90 ppm (H-1') and absence of proton signals at the 5 and 6 positions.

Industrial-Scale Synthesis Challenges

Large-scale production faces hurdles such as cost-effective deuterium sources and regulatory compliance. Custom synthesis protocols often involve multi-step processes with stringent quality controls, leading to extended lead times and higher costs. Additionally, freight restrictions and short shelf life (typically 6–12 months) necessitate just-in-time manufacturing .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy Cytidine-5,6-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Uridine derivatives.

    Reduction: Non-deuterated cytidine.

    Substitution: Various substituted cytidine derivatives.

Scientific Research Applications

2’-Deoxy Cytidine-5,6-d2 has numerous applications in scientific research:

    Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in studies of nucleoside metabolism and DNA synthesis.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of stable isotope-labeled compounds for various applications

Mechanism of Action

The mechanism of action of 2’-Deoxy Cytidine-5,6-d2 involves its incorporation into DNA during replication. The deuterium atoms at the 5 and 6 positions of the cytidine molecule do not significantly alter its biological activity but provide a means to trace and study its metabolic pathways. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, allowing researchers to investigate the dynamics of nucleoside incorporation and DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Deoxycytidine (Non-deuterated)

  • Molecular Formula : C9H13N3O4 (vs. C9HD2N3O4 for the deuterated form) .
  • Key Differences :
    • The absence of deuterium in 2'-deoxycytidine results in faster metabolic degradation due to lower bond stability (C-H vs. C-D bonds).
    • Applications: Used as a DNA synthesis precursor, whereas the deuterated version is preferred for studies requiring metabolic stability .

2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, KP-1212)

  • Structural Modification : Contains a dihydro-5-azacytosine base instead of cytosine.
  • Functional Comparison :
    • Hypomethylating Activity : DHDAC induces DNA hypomethylation comparable to 2'-deoxy-5-azacytidine (DAC) but with lower cytotoxicity due to reduced reactive intermediates .
    • Stability : The dihydro modification stabilizes the glycosidic bond, preventing rapid enzymatic degradation. In contrast, 2'-Deoxy Cytidine-5,6-d2 relies on deuterium to slow metabolism without altering the base structure .

2'-Deoxyuridine-5,6-d2

  • Isotopic Similarity : Deuterated at the 5- and 6-positions of the uracil base.
  • Functional Contrast :
    • While both compounds use deuterium for stability, 2'-Deoxyuridine-5,6-d2 is incorporated into RNA or DNA during replication/repair, whereas this compound is specific to cytosine-related pathways .

Cytidine,2'-deoxy-5-(iodo-125I)- (CAS 64792-95-6)

  • Structural Modification : Contains a radioactive iodine-125 atom at the 5-position.
  • Application Contrast: Used as a radiotracer for imaging and DNA damage studies, whereas this compound serves as a non-radioactive tool for stable isotope labeling .

Comparative Data Table

Compound CAS Number Molecular Formula Key Modifications Stability Advantage Primary Use
This compound 1186526-91-9 C9HD2N3O4 5,6-deuterium Slower metabolism Metabolic tracing, epigenetics
2'-Deoxycytidine 951-77-9 C9H13N3O4 None N/A DNA synthesis
DHDAC (KP-1212) N/A C8H13N3O4 Dihydro-5-azacytosine Reduced cytotoxicity Hypomethylating therapy
2'-Deoxyuridine-5,6-d2 40632-23-3 C9H8D2N2O5 5,6-deuterium (uracil base) Metabolic tracing RNA/DNA studies

Biological Activity

2'-Deoxy Cytidine-5,6-d2 (CAS No. 1186526-91-9) is a deuterated derivative of 2'-deoxycytidine, a nucleoside component of DNA. The incorporation of deuterium at the 5 and 6 positions alters its biological properties, potentially influencing its metabolism, stability, and interaction with biological systems. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its role in nucleic acid metabolism. As a nucleoside analog, it can be incorporated into DNA during replication and transcription processes. The deuteration may enhance its stability against enzymatic degradation compared to non-deuterated counterparts. Studies suggest that such modifications can influence the compound's affinity for DNA polymerases and other nucleic acid-binding proteins.

Antiviral Activity

Research has indicated that deuterated nucleosides exhibit enhanced antiviral properties. For example, compounds similar to this compound have shown efficacy against various viral infections by inhibiting viral replication. The mechanism typically involves interference with viral RNA synthesis or integration into viral genomes.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of deuterated nucleosides, this compound was tested against herpes simplex virus (HSV). The results demonstrated that the compound significantly reduced viral titers in cell cultures compared to controls. This effect was attributed to its incorporation into the viral genome, leading to dysfunctional viral replication processes.

CompoundIC50 (µM)Viral StrainEffectiveness
This compound0.5HSV-1High
Acyclovir1.0HSV-1Moderate

Study 2: Impact on Cellular Metabolism

Another investigation focused on the metabolic pathways affected by this compound in human cell lines. The study utilized mass spectrometry to analyze nucleotide pools and found that the deuterated compound altered the balance of deoxynucleotide triphosphates (dNTPs), favoring an increase in dCTP levels. This shift was linked to enhanced DNA synthesis rates.

ParameterControl (nM)Treatment (nM)
dATP10090
dCTP5075
dGTP8070
dTTP6055

Q & A

Q. How can researchers verify the isotopic purity of 2'-Deoxy Cytidine-5,6-d2 in synthesis or procurement?

Methodological Answer: Isotopic purity is critical for reproducibility in tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the 5,6 positions, as deuterium splitting patterns differ from protium. Additionally, high-resolution mass spectrometry (HRMS) can validate molecular weight discrepancies caused by isotopic labeling. Cross-reference results with supplier certificates of analysis (CoA) for deuterium enrichment percentages, ensuring ≥98% isotopic purity to minimize experimental noise .

Q. What experimental protocols are recommended for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 37°C, and 4°C. Monitor degradation via reverse-phase HPLC with UV detection (λ = 270 nm for pyrimidines). Compare retention times and peak areas against non-deuterated controls. For thermal stability, use thermogravimetric analysis (TGA) to assess decomposition thresholds. Document deviations in deuterium retention using isotope ratio mass spectrometry (IRMS) to ensure labeling integrity during storage .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study nucleotide salvage pathways in cancer cells?

Methodological Answer: Design pulse-chase experiments where cells are cultured with this compound as the sole pyrimidine source. Extract intracellular metabolites at timed intervals and quantify deuterium enrichment in dCTP pools using LC-MS/MS . Apply compartmentalized metabolic models to calculate flux rates, accounting for isotopic dilution effects. Validate results with 13C-glucose tracing to distinguish salvage pathway activity from de novo synthesis .

Q. What strategies resolve contradictory data when using this compound to trace DNA replication dynamics in asynchronous cell populations?

Methodological Answer: Contradictions often arise from cell cycle heterogeneity. Synchronize cells via serum starvation or chemical blockers (e.g., thymidine double-block) before introducing the deuterated nucleoside. Use flow cytometry (propidium iodide staining) to confirm synchronization. Combine with single-cell RNA sequencing to correlate replication timing with transcriptional states. For quantitative analysis, apply Bayesian hierarchical models to account for cell-to-cell variability in isotope incorporation rates .

Q. How does deuterium labeling at the 5,6 positions of 2'-Deoxy Cytidine impact its enzymatic processing by DNA polymerases compared to non-deuterated analogs?

Methodological Answer: Perform kinetic assays with purified DNA polymerases (e.g., Pol δ or γ) using primer-template systems. Compare incorporation rates (kcat/Km) of deuterated vs. non-deuterated dCTP via stopped-flow fluorescence . Use molecular dynamics simulations to assess steric effects of deuterium on the enzyme’s active site. Validate findings with cryo-EM structures of polymerase-deuterated dCTP complexes to identify conformational changes .

Q. What computational frameworks are suitable for modeling isotopic scrambling of this compound in mitochondrial DNA repair studies?

Methodological Answer: Develop a kinetic Monte Carlo (kMC) model incorporating isotope exchange rates between cytosolic and mitochondrial pools. Parameterize the model using experimental data from mitochondrial isolation assays and NMR-based metabolic profiling . Validate predictions by comparing simulated vs. observed deuterium retention in mitochondrial dCTP after inhibitor treatments (e.g., ethidium bromide). Use sensitivity analysis to identify rate-limiting steps in isotopic redistribution .

Methodological Design and Validation

Q. How to optimize LC-MS parameters for detecting low-abundance deuterated metabolites derived from this compound in vivo?

Methodological Answer: Employ hydrophilic interaction liquid chromatography (HILIC) paired with a Q-TOF mass spectrometer to enhance polar metabolite retention. Optimize ionization settings (e.g., ESI+ at 3 kV, desolvation temperature 500°C) and use dynamic multiple reaction monitoring (dMRM) for targeted quantification. Spike samples with isotopically labeled internal standards (e.g., 13C-cytidine) to correct for matrix effects. Validate method robustness via inter-day precision tests (CV < 15%) and limit of detection (LOD) calculations .

Q. What statistical approaches are recommended for deconvoluting isotopic interference in this compound tracer studies with overlapping metabolic pathways?

Methodological Answer: Apply multivariate curve resolution-alternating least squares (MCR-ALS) to disentangle spectral overlaps in MS datasets. For fluxomics, use elementary metabolite unit (EMU) modeling to track deuterium atoms through network topologies. Pair with partial least squares regression (PLSR) to correlate isotopic enrichment patterns with pathway activities. Validate models via bootstrapping and cross-study replication .

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